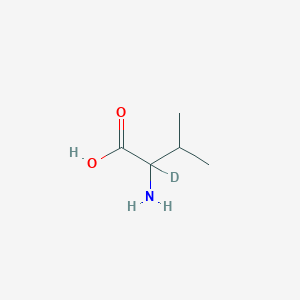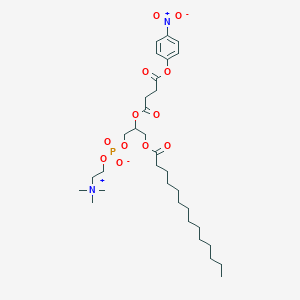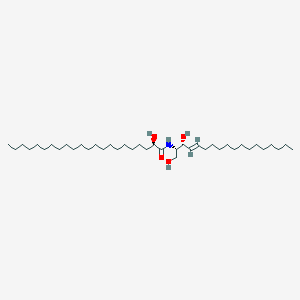
DL-Valine-2-d1
Overview
Description
DL-Valine-2-d1 is a variant of DL-Valine, an amino acid commonly found as a component of total parenteral nutrition . It has a molecular formula of (CH3)2CHCD(NH2)CO2H . It is primarily used for research and development purposes and is not advised for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of DL-Valine. It has a linear formula of (CH3)2CHCD(NH2)CO2H . The structural and electronic properties of crystalline DL-Valine have been studied within the framework of density functional theory including van der Waals interactions .Scientific Research Applications
Industrial and Clinical Applications
Biotechnological Production
In biotechnology, the metabolic engineering of microorganisms for efficient production of L-valine, an essential nutrient for higher organisms, is a significant application. Escherichia coli and Corynebacterium glutamicum strains have been metabolically engineered for this purpose, highlighting the importance of L-valine in pharmaceuticals and as a feed additive (Oldiges et al., 2014).
Crystallography and Spectroscopy Studies
DL-Valine is also a subject of interest in crystallography and spectroscopy research. Studies involving the crystal structure of DL-valine and its interaction with other molecules, such as succinic acid, provide insights into the formation of three-dimensional networks and intermolecular interactions (Alagar et al., 2004). Additionally, Raman spectroscopic investigations under varying conditions, such as high pressures, offer an understanding of the behavior of hydrogen bonds and molecular rearrangements in DL-valine (Murli et al., 2006).
Medical Research and Drug Development
DL-Valine-2-d1 is used in medical research, especially in the context of nuclear magnetic resonance (NMR) spectroscopy. It serves as an internal reference in recovery correction techniques during the quantitative NMR spectroscopy of the brain. This application is crucial in studying the effects of drugs, such as 5-fluorouracil, on brain metabolites (Nakagami et al., 2014).
Safety and Hazards
Safety measures for handling DL-Valine-2-d1 include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
DL-Valine-2-d1 is a deuterium-labeled form of DL-Valine . Valine is an essential amino acid that is used in the biosynthesis of proteins . Therefore, the primary targets of this compound are likely to be the same as those of DL-Valine, which include various enzymes and transporters involved in protein synthesis and metabolism.
Mode of Action
As a deuterium-labeled compound, it is often used as a tracer in metabolic studies . The deuterium atom allows for the tracking of the compound’s metabolic pathway, providing insights into its interaction with its targets and any resulting changes .
Biochemical Pathways
This compound, like DL-Valine, is involved in several biochemical pathways, including protein synthesis and metabolism . It may also participate in the branched-chain amino acid (BCAA) metabolic pathway, given that valine is one of the three BCAAs. The downstream effects of these pathways include the production of proteins and energy, both of which are essential for cellular functions .
Pharmacokinetics
It is known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of DL-Valine, given their structural similarity. These effects include the synthesis of proteins and the provision of energy for cellular functions . The presence of the deuterium atom may result in subtle differences in these effects, particularly in metabolic studies where this compound is used as a tracer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the stability of the compound . Furthermore, the compound’s action and efficacy can be influenced by the physiological environment, including the presence of enzymes, transporters, and other biomolecules .
properties
IUPAC Name |
2-amino-2-deuterio-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i4D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-QYKNYGDISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C(C)C)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-di-[(9E)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B3044029.png)





![Ethanaminium, 2-[[[(2R)-2-[(6,7-dibromo-1-oxooctadecyl)oxy]-3-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt](/img/structure/B3044041.png)
![[(2R)-2-(9,10-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044042.png)
![[(2R)-2-(11,12-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044043.png)

![Tetradecanoic acid, (1R)-1-[[[hydroxy[(2S)-2-hydroxy-3-[(1-oxotetradecyl)oxy]propoxy]phosphinyl]oxy]methyl]-1,2-ethanediyl ester, ammonium salt](/img/structure/B3044046.png)
![1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B3044049.png)

